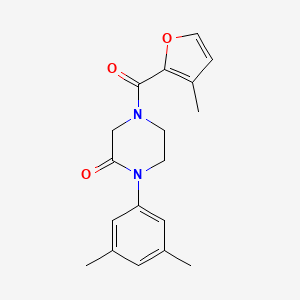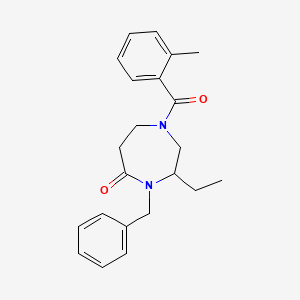
1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one, also known as DMFP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research areas. DMFP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Applications De Recherche Scientifique
1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one has been studied for its potential applications in various research areas, including neuroscience, pharmacology, and medicinal chemistry. 1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one has been shown to act as a potent inhibitor of the dopamine transporter (DAT), which is a protein that regulates the levels of dopamine in the brain. 1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s.
Mécanisme D'action
1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one acts as a competitive inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, 1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one increases the levels of dopamine in the brain, leading to increased dopamine signaling and neurotransmission. 1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one has been shown to have various biochemical and physiological effects, including increased dopamine signaling and neurotransmission, anti-inflammatory and antioxidant effects, and neuroprotective effects. 1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one has several advantages for lab experiments, including its high purity and potency, as well as its ability to selectively inhibit DAT. However, 1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
Orientations Futures
There are several future directions for research on 1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one, including the development of new synthesis methods, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its mechanism of action and physiological effects. Additionally, further research is needed to fully understand the potential advantages and limitations of 1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one for lab experiments and its potential toxicity.
Méthodes De Synthèse
1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one can be synthesized through several methods, including the reaction of 3,5-dimethylphenylhydrazine with 3-methyl-2-furoic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). The reaction yields 1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one as a white crystalline solid with a melting point of 166-168°C and a purity of over 99%.
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-4-(3-methylfuran-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-8-13(2)10-15(9-12)20-6-5-19(11-16(20)21)18(22)17-14(3)4-7-23-17/h4,7-10H,5-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXMIVIVDOQUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCN(C(=O)C2)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methylbenzyl)-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5499923.png)
![N-(4-bromo-3-methylphenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide](/img/structure/B5499931.png)
![4-(1-cyano-2-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5499934.png)
![2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B5499941.png)
![5-amino-N-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5499959.png)
![N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5499967.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499972.png)

![N,5-dimethyl-N-[(5-methyl-2-thienyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5499984.png)
![N-(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5499992.png)
![6-(4-chloro-3-nitrophenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5499993.png)
![4-chloro-2-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5499995.png)
![N-(2-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B5500012.png)
![2-(4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5500022.png)